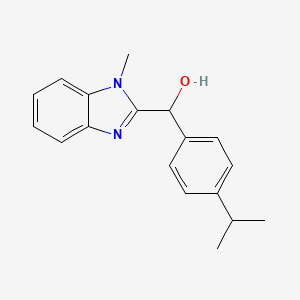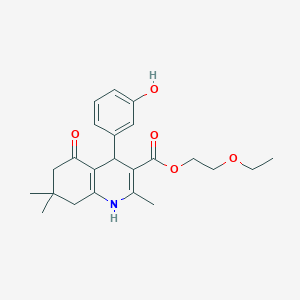![molecular formula C16H14N2O4 B4965808 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4965808.png)
4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate, also known as TPCA-1, is a small molecule inhibitor that has been widely studied for its potential use in cancer therapy. TPCA-1 inhibits the activity of the transcription factor nuclear factor kappa B (NF-κB), which is involved in the regulation of many genes that play a role in cancer progression and inflammation. We will also list future directions for research on TPCA-1.
Mecanismo De Acción
4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate inhibits the activity of NF-κB by binding to the enzyme IKKβ, which is responsible for activating NF-κB. By inhibiting IKKβ, this compound prevents the activation of NF-κB and the subsequent expression of genes that are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory effects. NF-κB is also involved in the regulation of genes that play a role in inflammation, and inhibitors of NF-κB have been shown to have anti-inflammatory activity in preclinical models. This compound has been shown to reduce inflammation in several animal models of inflammatory diseases, including rheumatoid arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the role of NF-κB in cancer and inflammation. However, one limitation of this compound is that it is not very specific for IKKβ and can also inhibit other enzymes in the NF-κB pathway. This can make it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research on 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate. One area of interest is the development of more specific inhibitors of IKKβ that can be used to study the role of NF-κB in cancer and inflammation. Another area of interest is the use of this compound in combination with other anti-cancer agents to improve its efficacy. Finally, there is interest in exploring the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and colitis.
Métodos De Síntesis
4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate can be synthesized using a multi-step process that involves the coupling of two aromatic amines followed by acylation with acetic anhydride. The synthesis of this compound has been described in several publications, including a 2009 paper by Xia et al. in the journal Bioorganic & Medicinal Chemistry Letters.
Aplicaciones Científicas De Investigación
4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been studied extensively for its potential use in cancer therapy. NF-κB is known to play a role in the development and progression of many types of cancer, and inhibitors of NF-κB have been shown to have anti-tumor activity in preclinical models. This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, pancreatic cancer, and prostate cancer.
Propiedades
IUPAC Name |
[4-[(4-carbamoylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)22-14-8-4-12(5-9-14)16(21)18-13-6-2-11(3-7-13)15(17)20/h2-9H,1H3,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVPFVVDRVHJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4965732.png)


![3-[(3-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4965746.png)

![4-[(anilinocarbonothioyl)amino]butanoic acid](/img/structure/B4965757.png)

![3-(4-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4965780.png)
![3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4965785.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4965788.png)

![N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4965815.png)
![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)